![molecular formula C21H26N2O3S B4648554 1-(4-{4-[(4-propylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4648554.png)
1-(4-{4-[(4-propylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone
Overview
Description
1-(4-{4-[(4-propylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It was first synthesized by Sankyo Co., Ltd. in Japan in 1999. Since then, it has been extensively studied for its potential use in cancer treatment, neurodegenerative disorders, and other diseases.
Mechanism of Action
1-(4-{4-[(4-propylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone proteins play a crucial role in regulating gene expression, and HDAC inhibitors such as 1-(4-{4-[(4-propylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone can alter gene expression patterns, leading to changes in cell behavior.
Biochemical and Physiological Effects
1-(4-{4-[(4-propylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been shown to induce changes in gene expression patterns in cancer cells, leading to apoptosis and inhibition of tumor growth. It has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
1-(4-{4-[(4-propylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has several advantages as a research tool, including its specificity for HDAC enzymes and its ability to induce changes in gene expression patterns. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 1-(4-{4-[(4-propylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone, including:
1. Further studies to understand its mechanism of action and potential off-target effects.
2. Clinical trials to evaluate its efficacy and safety in cancer treatment and neurodegenerative disorders.
3. Development of new HDAC inhibitors with improved specificity and reduced toxicity.
4. Studies to determine the optimal dosing and administration of 1-(4-{4-[(4-propylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in different disease contexts.
5. Investigation of the potential use of 1-(4-{4-[(4-propylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in combination with other chemotherapy agents or targeted therapies.
Scientific Research Applications
1-(4-{4-[(4-propylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other chemotherapy agents. 1-(4-{4-[(4-propylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has also been studied for its potential use in neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
properties
IUPAC Name |
1-[4-[4-(4-propylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-4-18-5-11-21(12-6-18)27(25,26)23-15-13-22(14-16-23)20-9-7-19(8-10-20)17(2)24/h5-12H,3-4,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUVWIYADDTKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4648475.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4648487.png)
![5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4648490.png)
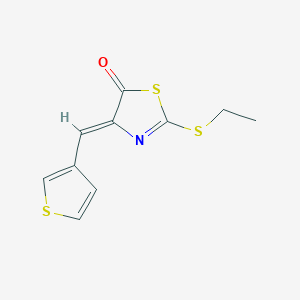
![1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4648508.png)
![ethyl {4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B4648514.png)
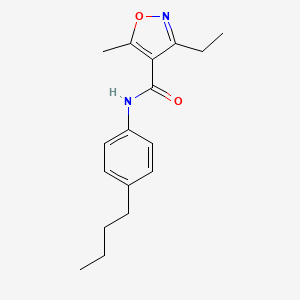
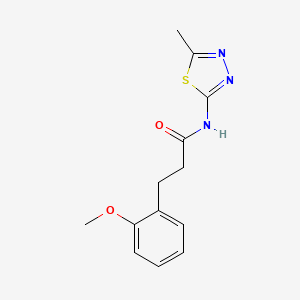
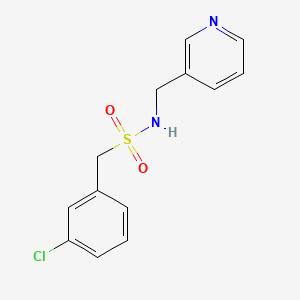
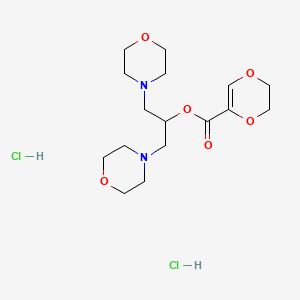
![5-(4-biphenylyl)-2-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4648540.png)
![2-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4648547.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4648561.png)